molecular formula C16H23NO3 B10820625 N,N-dimethyl Heptylone (hydrochloride)

N,N-dimethyl Heptylone (hydrochloride)

Cat. No. B10820625
M. Wt: 277.36 g/mol
InChI Key: SZKCENFUNKPIHU-UHFFFAOYSA-N
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Description

N,N-Dimethyl Heptylone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant propertiesThis compound is characterized by its crystalline solid form and high purity, typically ≥98% .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl Heptylone (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The general synthetic route includes:

    Formation of the Core Structure: The initial step involves the synthesis of the heptylone backbone, which can be achieved through a Friedel-Crafts acylation reaction.

    Dimethylation: The next step involves the introduction of the dimethylamino group. This can be done using dimethylamine in the presence of a suitable catalyst.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl Heptylone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl Heptylone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-Dimethyl Heptylone (hydrochloride) has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.

    Biology: Studied for its effects on neurotransmitter systems and potential psychoactive properties.

    Medicine: Investigated for its potential therapeutic effects and toxicity profile.

    Industry: Utilized in the development of new synthetic routes and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl Heptylone (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release and inhibiting the reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This leads to increased synaptic concentrations of these neurotransmitters, resulting in enhanced stimulation and psychoactive effects .

Similar Compounds:

Uniqueness: N,N-Dimethyl Heptylone (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its high purity and well-defined chemical structure make it a valuable compound for research purposes.

properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one

InChI

InChI=1S/C16H23NO3/c1-4-5-6-7-13(17(2)3)16(18)12-8-9-14-15(10-12)20-11-19-14/h8-10,13H,4-7,11H2,1-3H3

InChI Key

SZKCENFUNKPIHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C

Origin of Product

United States

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